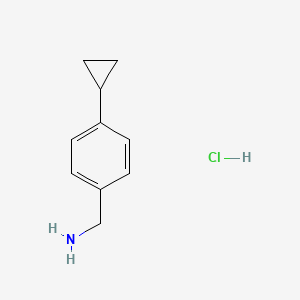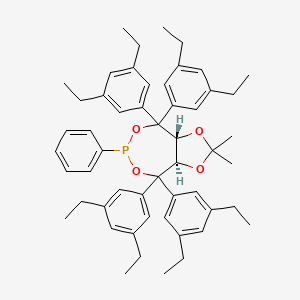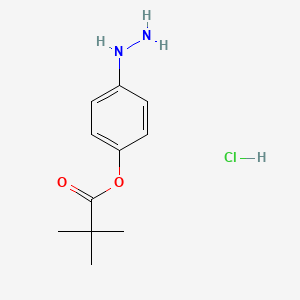
2-Ethynyl-4-nitropyridine
Overview
Description
2-Ethynyl-4-nitropyridine is a pyridine derivative . It is a key intermediate in medicinal products .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Electrocatalytic Properties
- Electrochemical Reduction in Aqueous Medium: The reduction of 4-nitropyridine, closely related to 2-Ethynyl-4-nitropyridine, has been studied in aqueous media, revealing insights into the electrocatalytic properties of such compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Photocatalysis
- Alkyne Substituted Mononuclear Photocatalysts: Research demonstrates that ethynyl-substituted terpyridine derivatives, similar in structure to this compound, can be utilized in photocatalysis, indicating potential applications for this compound in this field (Davidson et al., 2015).
Molecular Electronics
- Conformational Switching in Molecular Devices: A molecule containing 3-nitro-2-(3'-nitro-2'-ethynylpyridine) exhibits charge-induced conformational switching, highlighting the potential of this compound in molecular electronic devices (Derosa, Guda, & Seminario, 2003).
Photophysical Properties
- Pt(II) Diimine Complexes: A study on Pt(II) complexes with acetylide ligands, which include this compound, shows altered photophysical properties, suggesting its potential use in enhancing such properties in various applications (Liu et al., 2013).
Antitumor Activity
- Structure-Activity Studies: Some pyridine derivatives, including compounds structurally related to this compound, have been identified with antitumor activity, indicating a potential avenue for cancer research (Temple, Rener, Waud, & Noker, 1992).
Vibrational Spectroscopy
- Conformational Stability and Vibrational Analysis: The conformational stability and vibrational properties of nitropyridines, similar to this compound, have been extensively studied, which may guide the development of materials with specific vibrational characteristics (Balachandran, Lakshmi, & Janaki, 2012).
Environmental and Safety Aspects
- Toxic and Hygienic Evaluation: Though not directly about this compound, research into the toxicological aspects of related nitropyridine derivatives offers important insights into the environmental and safety considerations of handling such compounds (Gorokhova, Mikhailova, Zhukova, & Kazitskaya, 2022).
Molecular Device Applications
- Negative Differential Resistance in Electronic Devices: A study using a molecule containing a nitroamine redox center, similar to this compound, demonstrates potential applications in electronic devices showing negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-ethynyl-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLXJUJZVBWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3176876.png)
![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B3176888.png)


